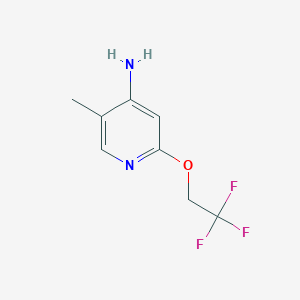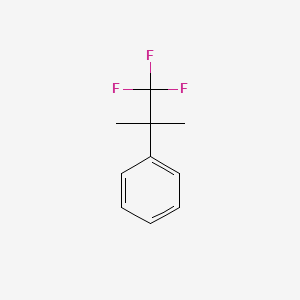
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with a difluoroethylating agent under controlled conditions. One common method involves the use of 1,1-difluoroethylene and a suitable catalyst to introduce the difluoroethyl group onto the pyrrolidine ring . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control mechanisms ensures consistent product quality and minimizes the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation may yield difluoroethylpyrrolidine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoroethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1,1-difluoroethyl)pyrrolidine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
3-(1,1-difluoroethyl)pyrrolidine: Lacks the hydrochloride component, which can affect its solubility and reactivity.
1,1-difluoroethylpyrrolidine: A simpler analog with fewer substituents, leading to different chemical and biological properties.
Uniqueness
(S)-3-(1,1-difluoroethyl)pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the difluoroethyl group
Propiedades
Número CAS |
2664977-39-1 |
|---|---|
Fórmula molecular |
C6H12ClF2N |
Peso molecular |
171.61 g/mol |
Nombre IUPAC |
(3S)-3-(1,1-difluoroethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c1-6(7,8)5-2-3-9-4-5;/h5,9H,2-4H2,1H3;1H/t5-;/m0./s1 |
Clave InChI |
FFQCXQLGZUQWSH-JEDNCBNOSA-N |
SMILES isomérico |
CC([C@H]1CCNC1)(F)F.Cl |
SMILES canónico |
CC(C1CCNC1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13906099.png)


![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)


